3,4,5,6-Tetramethylpyridazine
Description
Significance of Pyridazine (B1198779) Core Structures in Modern Chemical Sciences
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a scaffold of considerable importance in the chemical sciences. wikipedia.org Its unique physicochemical properties, including weak basicity, a high dipole moment, and the capacity for dual hydrogen bonding, make it a valuable component in molecular recognition and drug design. nih.gov The pyridazine core is a key pharmacophore found in a number of approved drugs, demonstrating its versatility in interacting with various biological targets. nih.govscirp.orgnih.gov Marketed drugs containing the pyridazine moiety include agents for conditions ranging from hypertension to cancer, such as Cadralazine, Minaprine, and Ponatinib. wikipedia.orgnih.govnih.gov
Beyond pharmaceuticals, pyridazine derivatives are integral to agrochemical research, with several compounds developed as herbicides. wikipedia.orgliberty.edu In the field of materials science, the electron-deficient nature of the pyridazine ring makes it a promising building block for novel organic materials. nih.gov Its incorporation into donor-acceptor type molecules has led to the development of materials with thermally activated delayed fluorescence (TADF), which are of great interest for use in organic light-emitting diodes (OLEDs). nih.gov The inherent polarity and electron-accepting properties of the pyridazine nucleus are beneficial for designing advanced materials for optoelectronic applications. liberty.edunih.gov
Overview of Tetramethyl-Substituted Pyridazine Derivatives as Key Research Subjects
Among the vast family of pyridazine derivatives, substituted versions allow for the fine-tuning of the core's chemical and physical properties. Alkyl-substituted pyridazines, in particular, are subjects of research to understand the influence of electron-donating groups on the electronic structure and reactivity of the heterocyclic ring. 3,4,5,6-Tetramethylpyridazine represents a key model compound in this class, featuring complete substitution of the ring carbons with methyl groups.
The study of such fully substituted derivatives provides insight into several key areas. The methyl groups can influence the molecule's solubility, steric profile, and crystal packing. Furthermore, they can serve as reactive handles for further chemical transformations. Investigating the properties of this compound helps to elucidate the fundamental effects of per-alkylation on the pyridazine system, contributing to the rational design of new functional molecules for applications in medicine, agriculture, and materials science.
Structure
3D Structure
Properties
IUPAC Name |
3,4,5,6-tetramethylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-6(2)8(4)10-9-7(5)3/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAPXTSQLKUQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508866 | |
| Record name | Tetramethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22868-72-0 | |
| Record name | Tetramethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4,5,6 Tetramethylpyridazine and Its Derivatives
Current Synthetic Routes to Tetramethyl Pyridazine-3,4,5,6-tetracarboxylate
The synthesis of tetramethyl pyridazine-3,4,5,6-tetracarboxylate is a key area of investigation, as the ester groups provide reactive handles for further chemical transformations. The existing methodologies predominantly rely on building up the substitution pattern on a pre-existing pyridazine (B1198779) core.
One of the foundational starting materials for accessing polysubstituted pyridazines is pyridazine-4,5-dicarboxylic acid and its derivatives. rsc.orgresearchgate.net The anhydride form, pyridazine-4,5-dicarboxylic anhydride, is a particularly versatile synthon. rsc.orgresearchgate.net It readily reacts with various nucleophiles, allowing for the construction of more complex heterocyclic systems. rsc.org While these strategies are powerful for creating fused and spirocyclic pyridazine derivatives, their direct application to synthesize a fully carbon-substituted pyridazine like tetramethyl pyridazine-3,4,5,6-tetracarboxylate is less straightforward. The core strategy involves leveraging the reactivity of the carboxyl groups at the 4 and 5 positions to build additional complexity, rather than introducing substituents at the 3 and 6 positions simultaneously.
The general approach involves the cyclization or condensation reactions of the dicarboxylic acid or its anhydride with binucleophiles to form new rings. For instance, reaction with guanidine or thiourea derivatives leads to the formation of 1,3,7,8-tetra-azaspiro[4.5]decane systems. rsc.orgresearchgate.net This highlights the utility of the precursor for creating complex scaffolds, though not directly for simple C-alkylation or C-carboxylation at the 3 and 6 positions.
Radical substitution reactions offer a powerful method for introducing carbon-based functional groups onto electron-deficient heteroaromatic rings like pyridazine. semanticscholar.org The Minisci reaction and related processes, which utilize nucleophilic carbon-centered radicals, have been successfully applied to the pyridazine nucleus. semanticscholar.orgsemanticscholar.org Specifically, the introduction of ester groups via radical ethoxycarbonylation has been demonstrated as a viable route to key intermediates. semanticscholar.orgresearchgate.net
This approach involves the redox decomposition of ethyl pyruvate oxyhydroperoxide to generate ethoxycarbonyl radicals. semanticscholar.org These radicals can then attack the protonated pyridazine ring, leading to the introduction of ester groups. A significant advancement in this area is the use of a two-phase system (e.g., sulfuric acid/toluene), which enhances the selectivity and yield of the reaction. semanticscholar.orgresearchgate.net This method has been effectively used for the synthesis of diethyl pyridazine-4,5-dicarboxylate and for introducing ester groups at positions 4 and 5 of 3-iodopyridazines. semanticscholar.org
The following table summarizes the results of radical ethoxycarbonylation of 3-iodopyridazine derivatives, demonstrating the efficacy of this method in producing highly functionalized pyridazine building blocks. semanticscholar.org
| Starting Material | Product | Solvent System | Yield |
| 3-Iodo-6-methylpyridazine | Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate | H₂SO₄/Toluene | 94% |
| 3-Iodopyridazine | Diethyl 3-iodopyridazine-4,5-dicarboxylate | H₂SO₄/Toluene | 79% |
This interactive data table summarizes the yield of radical bis-ethoxycarbonylation on different 3-iodopyridazine substrates.
This radical-based strategy provides a direct pathway to polyfunctional pyridazines that would be difficult to access through traditional methods. semanticscholar.org While this specific research focuses on iodinated precursors, the principle of radical C-C bond formation is a key concept in the potential synthesis of fully substituted pyridazines.
Exploration of Novel Synthetic Pathways for 3,4,5,6-Tetramethylpyridazine
Direct synthesis of this compound remains a significant synthetic challenge, and literature detailing its specific preparation is scarce. However, novel pathways can be conceptualized based on established reactions for pyridazine ring formation and substitution.
One potential approach involves the hetero-Diels-Alder reaction, a common method for constructing the pyridazine ring. organic-chemistry.orgresearchgate.net A conceivable, though untested, route would be the [4+2] cycloaddition of a substituted 1,2,4,5-tetrazine with 2,3-dimethyl-2-butene. The subsequent elimination of dinitrogen would yield the desired tetramethylated pyridazine ring. The challenge in this approach lies in the synthesis of appropriately substituted tetrazine precursors and managing the regioselectivity of the cycloaddition. nih.govrsc.org
Another exploratory avenue is the exhaustive radical methylation of the parent pyridazine ring. Studies on the radical methylation of pyridazine have shown that it is possible to introduce multiple methyl groups onto the ring system, yielding a mixture of mono-, di-, tri-, and tetramethylpyridazines. semanticscholar.org This method, typically employing radical-generating systems like t-butyl hydroperoxide and iron(II) sulfate, could potentially be optimized to favor the formation of the fully substituted this compound product. The primary obstacles would be controlling the reaction to achieve exhaustive methylation and the subsequent separation of the desired isomer from a complex product mixture. semanticscholar.org
Further research could also focus on the metal-catalyzed cross-coupling of a hypothetical 3,4,5,6-tetrahalopyridazine with methylating agents (e.g., methyl Grignard or methylboronic acid derivatives). This would require the successful synthesis of the tetrahalogenated pyridazine precursor, which itself is a non-trivial synthetic target.
Reactivity and Mechanistic Investigations of 3,4,5,6 Tetramethylpyridazine Derivatives
Inverse Electron-Demand Hetero Diels-Alder (HDA) Reactions
The inverse-electron-demand Diels-Alder (iEDDA) reaction is a powerful tool in synthetic organic chemistry for the construction of six-membered heterocyclic rings. wikipedia.org In these reactions, an electron-deficient diene reacts with an electron-rich dienophile. Pyridazine (B1198779) systems, particularly when activated with electron-withdrawing groups, can function as azadienes in such cycloadditions.
Cycloaddition Processes with Alkenes, Alkynes, and Enamines
While specific studies on 3,4,5,6-tetramethylpyridazine are limited, the general reactivity of pyridazine derivatives in iEDDA reactions provides a framework for understanding its potential behavior. The reaction typically proceeds via a [4+2] cycloaddition, where the pyridazine acts as the 4π component.
With alkenes and alkynes , the reaction of an electron-deficient pyridazine derivative would lead to the formation of a bicyclic intermediate, which subsequently undergoes a retro-Diels-Alder reaction with the extrusion of molecular nitrogen to yield a substituted benzene or cyclohexadiene derivative. The reactivity is highly dependent on the nature of the dienophile; electron-rich and strained olefins exhibit higher reaction rates. mdpi.comorganic-chemistry.org
Enamines , being highly electron-rich dienophiles, are expected to react readily with pyridazine systems. mdpi.com The initial cycloadduct would lose nitrogen and then eliminate the amine moiety to afford a substituted aromatic ring. This sequence provides a valuable route to highly functionalized aromatic compounds.
Table 1: Representative Inverse Electron-Demand Diels-Alder Reactions of Pyridazine Systems
| Diene System | Dienophile | Product Type | Reference |
|---|---|---|---|
| Electron-deficient Pyridazine | Alkene | Substituted Cyclohexadiene | mdpi.com |
| Electron-deficient Pyridazine | Alkyne | Substituted Benzene | mdpi.com |
This table illustrates the expected product types based on the reactivity of related pyridazine systems, as specific examples for this compound are not extensively documented.
Formation of Polycyclic Carbo- and Hetero-Cage Systems
The strategic application of intramolecular Diels-Alder reactions or sequential cycloadditions can lead to the synthesis of complex polycyclic carbo- and hetero-cage systems. mdpi.comnih.gov By tethering a dienophile to the pyridazine core, an intramolecular [4+2] cycloaddition can be induced, often by thermal means. mdpi.com Subsequent loss of nitrogen would generate a fused polycyclic aromatic or partially saturated system. This methodology has been employed to construct intricate molecular architectures from various heterocyclic precursors. mdpi.comnih.gov The use of bis-dienophiles can also lead to the one-pot synthesis of cage-like structures through a cascade of pericyclic reactions.
Mechanistic Rationales for Pericyclic Transformations
The mechanism of the inverse-electron-demand Diels-Alder reaction is generally considered to be a concerted, pericyclic process. wikipedia.org The reaction proceeds through a cyclic transition state where the highest occupied molecular orbital (HOMO) of the dienophile interacts with the lowest unoccupied molecular orbital (LUMO) of the azadiene. organic-chemistry.org For pyridazines, the presence of electron-withdrawing substituents lowers the LUMO energy, enhancing its reactivity towards electron-rich dienophiles. organic-chemistry.org
The initial [4+2] cycloaddition is typically the rate-determining step, followed by a rapid retro-Diels-Alder reaction involving the extrusion of dinitrogen. mdpi.com This loss of N₂ is a powerful thermodynamic driving force for the reaction, leading to the formation of a stable aromatic or diene system. Computational studies on related systems have provided insights into the transition state geometries and activation energies of these transformations. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Processes
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. In pyridazine systems, the presence of two nitrogen atoms in the ring activates it towards nucleophilic attack, particularly when a good leaving group is present at positions ortho or para to the nitrogen atoms.
Reactivity with Carbon Nucleophiles (e.g., Pyrrole (B145914) and Indole (B1671886) Derivatives)
While the direct SNAr reaction on an unsubstituted pyridazine ring is challenging, the introduction of activating groups or the formation of a pyridazinium salt can facilitate substitution. The reaction of activated pyridazines with carbon nucleophiles like pyrrole and indole derivatives would be expected to proceed via the classical addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a Meisenheimer-like intermediate. Subsequent departure of the leaving group restores the aromaticity of the pyridazine ring. The regioselectivity of the attack would be governed by the position of the activating groups and the nature of the nucleophile. uop.edu.pknih.gov
Table 2: Expected Products from SNAr Reactions with Carbon Nucleophiles
| Pyridazine Derivative | Nucleophile | Expected Product |
|---|---|---|
| Activated this compound | Pyrrole | 2-(Tetramethylpyridazinyl)pyrrole |
Reactivity with Nitrogen Nucleophiles
Pyridazine derivatives can react with various nitrogen nucleophiles, such as amines, through an SNAr mechanism, provided a suitable leaving group is present. researchgate.net The reaction of an activated this compound derivative with primary or secondary amines would lead to the corresponding amino-substituted pyridazines. The reaction rate and yield would be influenced by the nucleophilicity of the amine and the reaction conditions. researchgate.net In some cases, the pyridazine ring itself can be cleaved under harsh conditions with strong nitrogen nucleophiles.
Spectroscopic Characterization and Structural Elucidation of 3,4,5,6 Tetramethylpyridazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment.researchgate.netresearchgate.netacs.orghmdb.ca
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 3,4,5,6-tetramethylpyridazine and its derivatives. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise arrangement of atoms within the molecule can be determined.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In this compound, the protons of the four methyl groups are of primary interest. The symmetry of the parent molecule would lead to a simplified spectrum. However, for substituted derivatives, the number and splitting patterns of the signals will change, reflecting the altered electronic environment and spatial arrangement of the methyl groups.
For instance, in derivatives where the substitution pattern breaks the symmetry, distinct signals for each methyl group can be observed. The chemical shifts of these methyl protons are influenced by the nature and position of the substituents on the pyridazine (B1198779) ring.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ (at C3) | ~2.4-2.6 | s | - |
| -CH₃ (at C4) | ~2.4-2.6 | s | - |
| -CH₃ (at C5) | ~2.4-2.6 | s | - |
| -CH₃ (at C6) | ~2.4-2.6 | s | - |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the pyridazine ring carbons and the methyl carbons.
The chemical shifts of the ring carbons are typically found in the aromatic region, while the methyl carbons appear in the aliphatic region. The specific chemical shifts are sensitive to the electronic effects of the nitrogen atoms in the ring and any substituents present. In symmetrically substituted derivatives, the number of signals will be reduced due to chemical equivalence.
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C3, C6 | ~150-160 |
| C4, C5 | ~130-140 |
| -CH₃ | ~15-25 |
Infrared (IR) Spectroscopy for Vibrational Analysis.researchgate.netresearchgate.netacs.orghmdb.ca
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, IR spectroscopy can confirm the presence of the pyridazine ring and the methyl groups.
Key vibrational modes include C-H stretching and bending of the methyl groups, and C=N and C=C stretching vibrations of the pyridazine ring. The positions of these bands can be influenced by the substitution pattern on the ring. For example, the introduction of a carbonyl group in a pyridazinone derivative will give rise to a strong, characteristic C=O stretching band. researchgate.net
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| C-H (methyl) | Stretching | 2950-2850 |
| C-H (methyl) | Bending | 1465-1440 and 1380-1365 |
| C=N (pyridazine ring) | Stretching | ~1600-1550 |
| C=C (pyridazine ring) | Stretching | ~1500-1400 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis.acs.orghmdb.ca
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. neu.edu.tr It also provides information about the structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight.
The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for pyridazine derivatives may involve the loss of methyl groups or cleavage of the pyridazine ring. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the parent compound and its fragments. While specific fragmentation studies on this compound are not detailed in the provided results, the technique is fundamental for the characterization of its derivatives. sphinxsai.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics.acs.orghmdb.casielc.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. scienceready.com.au Aromatic and heteroaromatic compounds like pyridazines exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* transitions.
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to the electronic transitions of the pyridazine ring. The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent and the presence of substituents on the ring. For instance, the introduction of auxochromic or chromophoric groups can cause a shift in the absorption bands to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.
| Transition | Wavelength Range (nm) |
|---|---|
| π → π | ~250-300 |
| n → π | ~300-350 |
Advanced Spectroscopic Techniques in Elucidating Complex Molecular Structures.hmdb.caillinois.edu
For more complex derivatives of this compound, advanced spectroscopic techniques are often employed to fully elucidate their structures. These methods provide more detailed connectivity and spatial information than one-dimensional spectroscopic techniques.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing proton-proton and proton-carbon correlations, which helps in assigning the signals of complex molecules.
For the solid-state analysis of crystalline derivatives, X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. Other techniques like Infrared Diffusion-Ordered Spectroscopy (IR-DOSY) can reveal information about molecular size and structure in solution. nih.gov
Theoretical and Computational Chemistry of 3,4,5,6 Tetramethylpyridazine and Its Derivatives
Electronic Structure Analysis via Molecular Orbital Theory
Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized across the entire molecule in a series of orbitals. imperial.ac.uk The interaction of atomic orbitals from the constituent atoms of 3,4,5,6-tetramethylpyridazine—carbon, nitrogen, and hydrogen—results in the formation of bonding, non-bonding, and anti-bonding molecular orbitals. researchgate.net
In the pyridazine (B1198779) ring, the overlap of atomic orbitals forms a framework of σ (sigma) bonds, which define the molecular skeleton. Additionally, the p-orbitals on the sp²-hybridized carbon and nitrogen atoms combine to form a system of π (pi) molecular orbitals, delocalized above and below the plane of the ring. The nitrogen atoms also possess lone pairs of electrons, which reside in non-bonding orbitals and significantly influence the molecule's chemical properties.
Computational studies on related pyridazine derivatives, such as tetramethyl pyridazine-3,4,5,6-tetracarboxylate, illustrate the nature of these orbitals. libretexts.org The electronic distribution and energy levels of these MOs are fundamental to understanding the molecule's stability, spectroscopic properties, and reactivity.
Frontier Molecular Orbital (FMO) theory is a key application of MO theory that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. libretexts.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, the HOMO is expected to have significant contributions from the nitrogen lone pairs and the π-system of the pyridazine ring. This makes the nitrogen atoms likely sites for protonation and electrophilic attack. The LUMO is typically a π* (pi-antibonding) orbital of the heterocyclic ring. nih.gov The presence of four electron-donating methyl groups raises the energy of the HOMO, which can enhance its nucleophilicity compared to the unsubstituted pyridazine.
The energies of these frontier orbitals are critical descriptors in computational studies. For instance, in studies of pyridazine derivatives, the HOMO and LUMO energies are calculated to help explain their interaction with other chemical species, such as their ability to act as corrosion inhibitors. researchgate.netmdpi.com
A smaller HOMO-LUMO energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational calculations for a series of pyridine (B92270) derivatives have shown how substituent changes can modulate this gap and, consequently, the molecule's electronic properties. ijournalse.org
Table 1: Illustrative Frontier Orbital Data for Pyridazine Derivatives This table, based on data from studies on related heterocyclic compounds, illustrates the typical quantum chemical descriptors calculated to predict reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Pyridazine Derivative 1 | -6.5 | -1.2 | 5.3 | 3.9 |
| Pyridazine Derivative 2 | -6.2 | -1.0 | 5.2 | 4.5 |
| Pyridazine Derivative 3 | -6.8 | -1.5 | 5.3 | 3.2 |
| Pyridazine Derivative 4 | -6.4 | -1.1 | 5.3 | 4.1 |
Note: This data is illustrative, compiled from typical values found in computational studies of heterocyclic compounds to demonstrate the concepts.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground-state properties of many-body systems, including molecules. nih.gov DFT has become a standard tool in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net
For this compound, DFT calculations can be employed to determine a wide range of fundamental properties:
Optimized Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of atoms, providing precise values for bond lengths, bond angles, and dihedral angles. nih.gov
Vibrational Frequencies: Calculation of vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, aiding in its experimental characterization.
Electronic Properties: DFT can compute properties such as the dipole moment, polarizability, and the distribution of electron density. ijournalse.org The molecular electrostatic potential (MEP) map, for example, can be generated to visualize electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. researchgate.net
Thermochemical Properties: Enthalpies of formation and Gibbs free energies can be calculated, providing insight into the molecule's thermodynamic stability. rsc.org
Numerous studies on related heterocyclic systems demonstrate the power of this approach. For example, DFT calculations have been used to investigate the geometric and electronic properties of pyrimidine (B1678525) derivatives, pyrazole (B372694) derivatives, and various other heterocycles, often showing excellent agreement with experimental data where available. nih.govkoyauniversity.org
Computational Modeling of Reaction Mechanisms
Computational chemistry, particularly using DFT, is instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.net This involves mapping the potential energy surface of a reaction to identify reactants, products, and any intermediates or transition states.
For this compound, this methodology could be applied to study:
Reaction Pathways: By calculating the energy profile along a reaction coordinate, chemists can understand the step-by-step process of a chemical transformation. This includes identifying the transition state structure, which represents the highest energy point along the lowest energy path between reactant and product.
Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy or barrier, can be calculated. This value is crucial for predicting the rate of a reaction.
Reaction Dynamics: In more advanced studies, quantum molecular dynamics simulations can be used to model the real-time evolution of a chemical reaction, providing insights into the initial decomposition pathways of energetic materials, for example. research-nexus.net
Computational studies have successfully modeled the mechanisms of various reactions involving heterocyclic compounds, such as cycloadditions, substitutions, and thermal decompositions, providing insights that are difficult to obtain through experimental means alone. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) is a computational technique that aims to build a statistical model correlating the chemical structure of a series of compounds with a specific physical, chemical, or biological property. kfupm.edu.sa The fundamental assumption is that the structure of a molecule, encoded in a set of numerical values called "molecular descriptors," determines its properties. nih.gov
For pyridazine derivatives, QSPR models have been successfully developed to predict properties like corrosion inhibition efficiency. researchgate.netmdpi.com The general workflow for a QSPR study on pyridazine derivatives, including this compound, would involve:
Data Set Compilation: A set of pyridazine derivatives with experimentally measured values for a target property is assembled.
Descriptor Calculation: For each molecule in the set, a large number of molecular descriptors are calculated. These can be derived from DFT calculations (e.g., HOMO energy, LUMO energy, dipole moment), topological indices, or other computational chemistry methods. researchgate.net
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning techniques like Artificial Neural Networks (ANN) are used to create a mathematical equation linking the most relevant descriptors to the property. researchgate.netmdpi.com
Model Validation: The predictive power and robustness of the model are rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of molecules not included in the model training). mdpi.comkfupm.edu.sa
A study on pyridazine derivatives as corrosion inhibitors for steel successfully developed PCR and ANN models with high predictive accuracy, demonstrating the viability of the QSPR approach for this class of compounds. researchgate.netkfupm.edu.sa
Table 2: Descriptors Used in QSPR Models for Pyridazine Derivatives This table shows examples of descriptors used in published QSPR studies on pyridazine derivatives to predict their corrosion inhibition efficiency. researchgate.netmdpi.com
| Descriptor Category | Descriptor Name | Description |
| Quantum Chemical | EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | |
| Dipole Moment (μ) | Measure of the molecule's overall polarity | |
| Hardness (η) | Resistance to change in electron distribution | |
| Softness (σ) | Reciprocal of hardness | |
| Topological/Physicochemical | Molecular Volume (Vm) | The volume of the molecule |
| Log P | Logarithm of the octanol-water partition coefficient | |
| Molecular Mass (M) | The mass of the molecule |
These validated QSPR models can then be used to predict the properties of new, unsynthesized pyridazine derivatives, guiding the design of new molecules with desired characteristics. kfupm.edu.sa
Advanced Applications of 3,4,5,6 Tetramethylpyridazine and Its Derivatives
Applications in Advanced Organic Synthesis as Key Building Blocks
Pyridazine (B1198779) derivatives are highly valued as key building blocks in the synthesis of more complex molecular architectures. Their utility often stems from their participation in cycloaddition reactions, where they can act as either the diene or dienophile component, leading to the formation of diverse carbocyclic and heterocyclic systems. The electronic nature of the substituents on the pyridazine ring plays a crucial role in dictating its reactivity.
Access to Dicyanocyclohexa-1,3-dienes and Substituted Phthalonitriles
While there is a lack of specific data on the use of 3,4,5,6-tetramethylpyridazine for the synthesis of dicyanocyclohexa-1,3-dienes and substituted phthalonitriles, other pyridazine derivatives, notably 4,5-dicyanopyridazine (DCP), have proven to be exceptionally useful in this regard. nih.gov DCP engages in inverse-electron-demand hetero-Diels-Alder reactions with various dienophiles. nih.gov
The reaction of DCP with alkenes and alkynes provides a direct route to dicyanocyclohexa-1,3-dienes and substituted phthalonitriles, respectively. nih.gov Phthalonitriles are particularly important precursors for the synthesis of phthalocyanines, a class of compounds with extensive applications in materials science. nih.gov The reaction conditions for the synthesis of phthalonitriles from DCP can be tailored based on the reactivity of the alkyne or enamine partner. nih.gov
| Dienophile | Reaction Conditions | Product Type | Yield (%) |
| Electron-rich ynamine | Room Temperature | Phthalonitrile derivative | 85% |
| Silylacetylenes | 110 °C | Phthalonitrile derivative | Nearly quantitative |
| Hindered alkynes | 150 °C in xylene | Substituted phthalonitriles | 42-72% |
| Enamines | Variable | Substituted phthalonitriles | Satisfactory |
This table presents data for the reactions of 4,5-dicyanopyridazine (DCP) with various dienophiles, illustrating its utility in synthesizing substituted phthalonitriles. nih.gov
Synthesis of Complex Polycyclic and Heterocyclic Systems
The pyridazine framework is instrumental in constructing intricate polycyclic and heterocyclic systems, primarily through Diels-Alder and related cycloaddition reactions. ontosight.ai Electron-deficient pyridazines are particularly reactive as azadienes in inverse-electron-demand Diels-Alder reactions. nih.gov A notable example is the reaction of the highly activated tetramethyl pyridazine-3,4,5,6-tetracarboxylate with cycloocta-1,5-diene (B8815838) (COD), which, despite the harsh conditions required (150 °C), yields a tetracyclic cage system. ontosight.ai
The use of suitable bis-dienophiles with pyridazine derivatives like DCP can initiate a pericyclic three-step homodomino process, providing a one-pot strategy for the synthesis of complex polycyclic carbo- and hetero-cage systems. nih.govontosight.ai Furthermore, hetero-Diels-Alder reactions of pyridazines with heterocyclic dienophiles, such as pyrrole (B145914) and indole (B1671886) derivatives, allow for direct benzoannelation, leading to the formation of dicyano-indoles and -carbazoles. nih.gov These synthetic strategies open avenues to novel molecular scaffolds that are of interest in materials science and medicinal chemistry.
Emerging Roles in Medicinal Chemistry and Biological Sciences
The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netresearchgate.net Consequently, pyridazine derivatives have been extensively explored for a wide range of pharmacological activities. sarpublication.commdpi.com
Exploration of Pharmacological Activities of Pyridazine Derivatives
Pyridazine and its derivatives, particularly pyridazinones, have been reported to exhibit a broad spectrum of biological activities. sarpublication.com These include, but are not limited to, analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects. sarpublication.comeurekaselect.comkoreascience.kr The versatility of the pyridazine ring allows for a high degree of functionalization, enabling the fine-tuning of its pharmacological profile. researchgate.net
For instance, certain pyridazine derivatives have been investigated as potent inhibitors of enzymes implicated in disease, such as phosphodiesterases (PDEs). eurekaselect.com Fused heterocyclic systems containing the pyridazine ring, such as pyrazolo-pyrimidino-pyridazines, have also shown significant anti-inflammatory, analgesic, and antimicrobial properties. semanticscholar.org While specific studies on the pharmacological profile of this compound are scarce, the known biological activities of other pyridazine derivatives suggest that it could serve as a starting point for the design of new bioactive molecules.
| Pyridazine Derivative Class | Pharmacological Activity |
| Pyridazinones | Analgesic, Anti-inflammatory |
| Fused Pyridazines | Anticancer, Antimicrobial |
| Aminopyridazines | Acetylcholinesterase Inhibition |
| Imidazo[1,2-b]pyridazines | Kinase Inhibition |
This table summarizes some of the key pharmacological activities associated with different classes of pyridazine derivatives. nih.govsarpublication.comacs.org
Structure-Activity Relationship (SAR) Studies for Therapeutic Design
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. Numerous SAR studies have been conducted on pyridazine derivatives to optimize their therapeutic potential. nih.govresearchgate.net
One such study focused on a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. acs.org The study systematically modified different parts of the lead compound and found that introducing a lipophilic group at the C-5 position of the pyridazine ring was favorable for AChE-inhibitory activity and selectivity. acs.org
Another SAR study investigated thiopyridazine derivatives as activators of the glutamate (B1630785) transporter EAAT2, which is relevant for neurodegenerative diseases. nih.gov This research highlighted that the pyridazine ring itself, along with a thioether linkage, were crucial for the observed activity. nih.gov These examples underscore the importance of the pyridazine core in molecular design and how systematic structural modifications can lead to more potent and selective therapeutic agents. The principles derived from these SAR studies on various pyridazine scaffolds can guide the future design of novel drugs based on the this compound structure.
Q & A
Q. What are the established synthetic routes for 3,4,5,6-Tetramethylpyridazine, and how do reaction conditions influence yield?
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Methodological Answer : 1H/13C NMR : Distinct signals for methyl groups (δ ~2.1–2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) confirm substitution patterns. Mass Spectrometry (MS) : Molecular ion peaks at m/z 136 ([M]+) align with the molecular formula C₈H₁₂N₂ . Elemental Analysis : Matches theoretical C (70.55%), H (8.88%), N (20.57%) to validate purity. Cross-referencing with synthetic intermediates (e.g., hydropyridazines) helps resolve ambiguities in regiochemistry .
Advanced Research Questions
Q. What strategies enable selective functionalization of this compound for pharmaceutical applications?
- Methodological Answer : Mono- or bis-functionalization is achieved via halogenation (e.g., chlorination at electron-deficient positions) followed by cross-coupling (Suzuki, Heck). For example, dichloropyridazine derivatives undergo regioselective substitution with aryl boronic acids under Pd catalysis . Computational modeling (DFT) predicts reactive sites by analyzing electron density maps, guiding experimental design for targeted modifications .
Q. How can computational models predict novel derivatives of this compound with enhanced bioactivity?
- Methodological Answer : Conditional Variational Autoencoders (CVAEs) : Train on databases (e.g., PubChem) to generate molecules with desired properties (e.g., logP < 3, hydrogen bond donors ≤ 2). Latent space optimization allows simultaneous control of multiple parameters (solubility, binding affinity) . Docking Studies : Virtual screening against protein targets (e.g., kinases) identifies candidates for synthesis. For instance, pyrazolo-pyrimidine hybrids show promise as kinase inhibitors .
Q. What mechanistic insights explain side reactions during the synthesis of this compound derivatives?
- Methodological Answer : Competing pathways (e.g., over-oxidation or dimerization) are monitored via kinetic studies (in-situ FTIR, HPLC). For example, excess oxidizing agents (e.g., KMnO₄) may degrade methyl groups to carbonyls, detectable by IR (C=O stretch ~1700 cm⁻¹). Isotopic Labeling (e.g., D₂O in buffer systems) traces proton transfer steps, clarifying intermediates . Mitigation involves stepwise reagent addition and scavengers (e.g., TEMPO for radical quenching).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
